1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one
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Overview
Description
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a pyridine ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-cyclohexylbenzene with 4-pyridylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexylphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
1-(4-Cyclohexylphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer with the pyridine ring attached at the 2-position.
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)propan-1-one: Similar structure but with a propanone linkage instead of ethanone.
Uniqueness
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The combination of a cyclohexyl group, phenyl ring, and pyridine ring provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
252198-96-2 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H21NO/c21-19(14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-13,16H,1-5,14H2 |
InChI Key |
IEXOEWSIWACRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC3=CC=NC=C3 |
Origin of Product |
United States |
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